molecular formula C17H23N3O3 B11087710 5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B11087710
M. Wt: 317.4 g/mol
InChI Key: VBNCQXWZJXPJHC-UHFFFAOYSA-N
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Description

5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidinetrione core substituted with a diethylamino benzyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dimethylbarbituric acid and 4-(diethylamino)benzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for mixing, heating, and purification to ensure consistency and efficiency.

    Quality Control: Implementing stringent quality control measures to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions due to its unique structure.

    Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Utilized in studies involving enzyme interactions and inhibition due to its ability to interact with biological molecules.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Differences : The presence of the diethylamino group in 5-[4-(Diethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique electronic and steric properties compared to similar compounds.
  • Reactivity : These structural differences can lead to variations in reactivity and interaction with biological targets, making it a compound of interest for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H23N3O3/c1-5-20(6-2)13-9-7-12(8-10-13)11-14-15(21)18(3)17(23)19(4)16(14)22/h7-10,14H,5-6,11H2,1-4H3

InChI Key

VBNCQXWZJXPJHC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC2C(=O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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